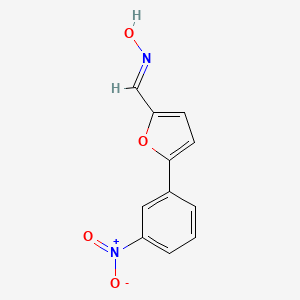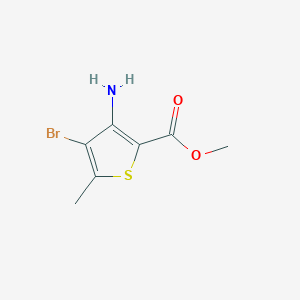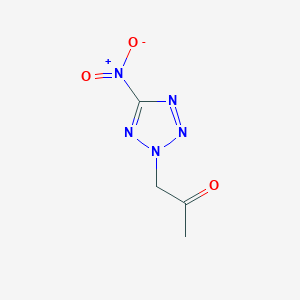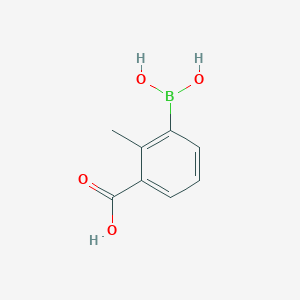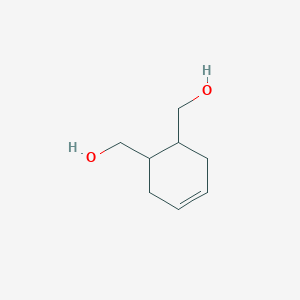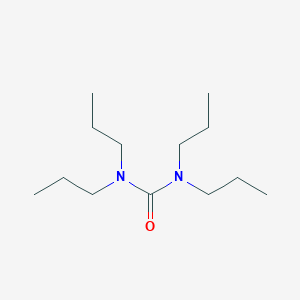![molecular formula C10H16O2 B3046920 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- CAS No. 132663-73-1](/img/structure/B3046920.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-
Descripción general
Descripción
“Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-” is a chemical compound that is a derivative of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . BCP is a starting material for polymers and a useful reagent for click chemistry and biological studies .
Synthesis Analysis
The synthesis of BCP involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core. This is followed by a haloform reaction of the formed diketone in batch, which yields BCP in a multigram amount . The synthesis process also includes representative gram-scale transformations of the diacid to obtain various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc., for medicinal chemistry .Molecular Structure Analysis
The molecular structure of BCP is characterized by a bicyclo[1.1.1]pentane core, which is a compact and rigid structure . The specific structure of “Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-” would include additional functional groups attached to this core, but specific details about these groups are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Bioisosteres in Drug Design
Bicyclo[1.1.1]pentanes (BCPs) are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates . They are used in the design of novel drugs . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .
Synthesis of Biologically-Relevant Targets
The chemistry of BCPs displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
Molecular Rods in Materials Science
BCP derivatives have been used as molecular rods in materials science . These structures can provide rigidity and stability to the materials.
Molecular Rotors
BCP derivatives have also been used as molecular rotors . These structures can rotate around a single bond, which can be useful in the design of dynamic materials.
Supramolecular Linker Units
In supramolecular chemistry, BCP derivatives have been used as linker units . These linkers can connect different molecular components together, enabling the construction of complex supramolecular architectures.
Liquid Crystals
BCP derivatives have found applications in the design of liquid crystals . These materials have properties between those of conventional liquids and those of solid crystals.
FRET Sensors
BCP derivatives have been used in the design of Förster Resonance Energy Transfer (FRET) sensors . These sensors can detect changes in energy transfer between two light-sensitive molecules.
Metal–Organic Frameworks
Lastly, BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . These are materials with high porosity and large surface area, making them useful for a variety of applications including gas storage and separation.
Propiedades
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRUOYXBPCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438145 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
CAS RN |
132663-73-1 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




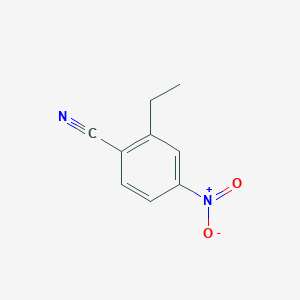
![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)


